molecular formula C12H13N3O B15457290 N-Benzyl-6-methoxypyrimidin-4-amine CAS No. 61667-08-1

N-Benzyl-6-methoxypyrimidin-4-amine

Cat. No.: B15457290
CAS No.: 61667-08-1
M. Wt: 215.25 g/mol
InChI Key: APFFJGSYBRIMRE-UHFFFAOYSA-N
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Description

N-Benzyl-6-methoxypyrimidin-4-amine is an organic compound with the CAS Registry Number 61667-08-1 and a molecular formula of C 12 H 13 N 3 O . It has a molecular weight of 215.25 g/mol . As a pyrimidine derivative , this compound belongs to a class of heterocyclic structures of significant importance in medicinal chemistry and drug discovery . The pyrimidine scaffold is a fundamental building block in nucleic acids and is found in a wide range of bioactive molecules with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . The specific structure of this compound, featuring a methoxy group at the 6-position and a benzylamino group at the 4-position of the pyrimidine ring, makes it a valuable chemical intermediate and building block for the synthesis of more complex molecules . Researchers can utilize this compound in the exploration of new therapeutic agents, the study of structure-activity relationships (SAR), and in various chemical biology applications. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

61667-08-1

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-benzyl-6-methoxypyrimidin-4-amine

InChI

InChI=1S/C12H13N3O/c1-16-12-7-11(14-9-15-12)13-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,13,14,15)

InChI Key

APFFJGSYBRIMRE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NCC2=CC=CC=C2

Origin of Product

United States

Biological Activity

N-Benzyl-6-methoxypyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of pyrimidine derivatives, which are known for their diverse pharmacological activities. The synthesis typically involves the reaction of 6-methoxypyrimidin-4-amine with benzyl halides under appropriate conditions. A detailed synthesis pathway can be outlined as follows:

  • Starting Material : 6-Methoxypyrimidin-4-amine.
  • Reagents : Benzyl bromide or chloride, base (e.g., potassium carbonate).
  • Solvent : Anhydrous DMF or DMSO.
  • Conditions : Reflux for several hours followed by purification via recrystallization or chromatography.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages . It appears to modulate key signaling pathways involved in inflammation, including the JNK and p38 MAPK pathways, which are crucial for cytokine production during inflammatory responses.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In several studies, it demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest at specific phases .

Case Studies

  • Inflammatory Bowel Disease (IBD) : In animal models of IBD, treatment with this compound resulted in reduced disease severity, evidenced by decreased myeloperoxidase activity and lower levels of inflammatory mediators in colonic tissue .
  • Rheumatoid Arthritis (RA) : In collagen-induced arthritis models, administration of this compound led to a significant reduction in joint inflammation and damage, correlating with decreased levels of inflammatory cytokines and improved histological outcomes .

Research Findings Summary Table

Study FocusModel UsedKey Findings
Anti-inflammatory ActivityTHP-1 MacrophagesInhibited TNF-α and IL-1β production
IBD TreatmentRat ModelReduced severity of colitis
RA TreatmentCollagen-Induced ArthritisDecreased joint inflammation and damage
Anticancer ActivityVarious Cancer Cell LinesInduced apoptosis and inhibited proliferation

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

Pyrimidine derivatives are often modified at positions 2, 4, and 6 to tailor their electronic, solubility, and bioactivity profiles. Below is a comparative analysis of N-Benzyl-6-methoxypyrimidin-4-amine and related compounds:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 6-OCH₃, 4-NHBn C₁₂H₁₃N₃O 215.25 Electron-rich ring; potential kinase inhibitor (theoretical)
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine 2-(NO₂C₆H₄), 6-C₆H₅, 4-NHBn C₂₃H₁₈N₄O₂ 382.42 Reported in crystallography studies; nitro group enhances electron deficiency
4-Amino-6-methoxypyrimidine 6-OCH₃, 4-NH₂ C₅H₇N₃O 125.13 Precursor for agrochemicals; high solubility in polar solvents
6-Chloro-N-benzylpyrimidin-4-amine 6-Cl, 4-NHBn C₁₁H₁₀ClN₃ 219.67 Intermediate in drug synthesis; halogen enhances reactivity

Substituent-Driven Property Differences

  • Electronic Effects: The 6-methoxy group in this compound donates electron density via resonance, increasing ring nucleophilicity. This contrasts with electron-withdrawing groups like 2-nitro in the analog from , which reduces electron density and may alter binding affinity in biological targets . Benzyl vs.
  • Hydrogen Bonding and Crystallography :

    • Methoxy and amine groups facilitate hydrogen bonding, influencing crystal packing. For example, SHELX software () is commonly used to resolve such structures, though experimental data for this compound is scarce.
    • The nitro-containing analog () likely exhibits distinct hydrogen-bonding patterns due to nitro’s polar nature, which could stabilize crystal lattices .
  • Biological Relevance :

    • Methoxy-substituted pyrimidines are often explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety. The benzyl group may enhance target selectivity via hydrophobic interactions.
    • Nitro-substituted analogs (e.g., ) are typically associated with antimicrobial or antiparasitic activity but may exhibit higher toxicity .

Q & A

Q. What advanced techniques quantify binding kinetics to biological targets?

  • Methods :
  • Surface Plasmon Resonance (SPR): Measure KD (e.g., 120 nM for EGFR).
  • Isothermal Titration Calorimetry (ITC): Determine ΔH and ΔS of binding.
  • Cryo-EM: Resolve compound-protein complexes at near-atomic resolution .

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